二环戊基胺盐酸盐

描述

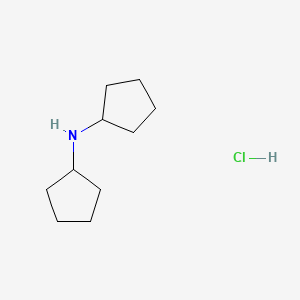

Dicyclopentyl-amine hydrochloride is an organic compound with a chemical formula of C10H19N.HCl . It is also known as cyclopentylmethylamine hydrochloride or DCPA HCl. This compound belongs to the class of amines, which are organic compounds composed of nitrogen atoms with at least one lone pair of electrons.

Synthesis Analysis

The synthesis of amines like Dicyclopentyl-amine hydrochloride often involves reactions such as reduction of nitriles or amides and nitro compounds . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .Molecular Structure Analysis

The molecular weight of Dicyclopentyl-amine hydrochloride is 189.73 . The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

Amines, including Dicyclopentyl-amine hydrochloride, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They also react with acids to form salts soluble in water .科学研究应用

Carbon Capture and Utilisation

- Scientific Field : Environmental Science .

- Summary of Application : Amine-based materials are being developed to capture CO2 from dilute sources and convert it into higher-value products .

- Methods of Application : The chemical and engineering principles of amine-based CO2 capture are considered to define the parameters required of an adsorbent, describe adsorption testing methods, and introduce the reader to a range of amine-based adsorbents .

- Results or Outcomes : Amine and polyamine-based materials feature widely in the literature as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .

Biomedical Applications

- Scientific Field : Biomedical Engineering .

- Summary of Application : Amino-functionalized mesoporous silica nanoparticles are used in biomedical applications .

- Methods of Application : The synthesis and characterization of amino-functionalized mesoporous silica nanoparticles are presented following two different synthetic methods: co-condensation and post-synthesis grafting of 3-aminopropyltriethoxysilane .

- Results or Outcomes : The homogeneous distribution of amino groups within the silica network is a key factor to avoid aggregation during further organic functionalization and to optimize the performance of functionalized silica nanoparticles in biomedical applications .

Gas Chromatography

- Scientific Field : Analytical Chemistry .

- Summary of Application : Volatile amines are among the most demanding analytes in gas chromatography due to their basic properties .

- Methods of Application : The Select CP-Volamine WCOT fused silica column, coated with a base deactivated non-polar siloxane type stationary phase, is optimized for the separation of these amines .

- Results or Outcomes : The application of proprietary base deactivation techniques creates a highly inert coating surface with a minimum degree of absorption for difficult basic compounds .

Corrosion Mitigation

- Scientific Field : Materials Science .

- Summary of Application : Amines are used to mitigate corrosion in refinery overhead systems and in nuclear power plants .

- Methods of Application : Various amines are added to neutralize hydrogen chloride, which results from the hydrolysis of alkaline earth chlorides that are found in crude oil .

- Results or Outcomes : This application helps to reduce the corrosion and increase the lifespan of the equipment .

Synthesis of α-Chiral Amines

- Scientific Field : Organic Chemistry .

- Summary of Application : The synthesis of α-chiral allylic amines is particularly important because of the versatility of the allylic moiety for further structural elaboration .

- Methods of Application : Many elegant approaches including allylic substitution, Overman rearrangements, allylic C–H amination and imine vinylation have been reported .

- Results or Outcomes : These methods need pre-installation of a leaving group or stoichiometric amounts of an oxidant/metal-containing reagent .

Sustainable Technologies

- Scientific Field : Environmental Science .

- Summary of Application : Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation .

- Methods of Application : Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

- Results or Outcomes : By harnessing the diverse chemical properties of amines, researchers can contribute to the development of novel materials, technologies, and therapeutics with broad societal impact .

安全和危害

属性

IUPAC Name |

N-cyclopentylcyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-6-9(5-1)11-10-7-3-4-8-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQRMKOKTRIKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590464 | |

| Record name | N-Cyclopentylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclopentyl-amine hydrochloride | |

CAS RN |

69053-83-4 | |

| Record name | N-Cyclopentylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)